[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone
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Overview
Description
[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone: is a complex organic compound that features a unique combination of furan, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the piperidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce saturated or partially reduced compounds.
Scientific Research Applications
[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone: can be compared with similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: A plasticizer with different structural features and applications.
Cetylpyridinium chloride and domiphen bromide: Compounds with similar structural motifs but different biological activities.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-8-12-22-18(14)17(20)15-5-2-9-19(13-15)10-3-6-16-7-4-11-21-16/h3-4,6-8,11-12,15H,2,5,9-10,13H2,1H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISAIEFDMSGNQC-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)C/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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